5-Ethoxypentan-1-ol

Physical Chemistry Formulation Science Solvent Dynamics

5-Ethoxypentan-1-ol (CAS 10215-35-7) is a C7 aliphatic ether-alcohol with molecular formula C7H16O2 and molecular weight 132.20 g/mol. It belongs to a class of compounds characterized by a terminal hydroxyl group separated from an ethoxy group by a five-carbon alkyl chain.

Molecular Formula C7H16O2
Molecular Weight 132.20 g/mol
CAS No. 10215-35-7
Cat. No. B8642478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxypentan-1-ol
CAS10215-35-7
Molecular FormulaC7H16O2
Molecular Weight132.20 g/mol
Structural Identifiers
SMILESCCOCCCCCO
InChIInChI=1S/C7H16O2/c1-2-9-7-5-3-4-6-8/h8H,2-7H2,1H3
InChIKeyOZZBSXNMZWVYQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxypentan-1-ol (CAS 10215-35-7): Procurement Guide for Ether-Alcohol Physical Properties and Synthetic Utility


5-Ethoxypentan-1-ol (CAS 10215-35-7) is a C7 aliphatic ether-alcohol with molecular formula C7H16O2 and molecular weight 132.20 g/mol [1]. It belongs to a class of compounds characterized by a terminal hydroxyl group separated from an ethoxy group by a five-carbon alkyl chain [2]. This compound serves as a versatile intermediate in organic synthesis, though its reactivity profile can diverge significantly from expected pathways under certain nucleophilic conditions [3]. Its physical properties, including density, viscosity, and self-diffusion coefficients, have been systematically characterized across a temperature range of 298.15 to 359.15 K [4].

Why 5-Ethoxypentan-1-ol Cannot Be Interchanged with Octan-1-ol or Other Ether-Alcohols in Formulation and Synthesis


In-class ether-alcohols are not interchangeable due to quantifiable differences in their fundamental physicochemical properties, which arise from the position of the ether moiety within the alkyl chain [1]. Specifically, 5-ethoxypentan-1-ol engages in intramolecular hydrogen bonding between its terminal hydroxyl group and the ether oxygen, a behavior not possible in octan-1-ol and less pronounced in structural isomers like 2-pentoxyethan-1-ol [1]. This structural feature directly impacts density, viscosity, and self-diffusion coefficients [1], making it a distinct entity for applications requiring precise solvent dynamics. Furthermore, its reactivity as a nucleophile in synthesis can deviate sharply from expected pathways, as demonstrated by its anomalous preference for ester exchange over Williamson ether synthesis with 5-halovalerate esters [2]. Generic substitution without accounting for these specific differences can lead to failed reactions, inconsistent physical properties in formulations, or suboptimal process outcomes.

Quantitative Differentiator Guide for 5-Ethoxypentan-1-ol: Physical Property and Reactivity Data vs. Comparators


5-Ethoxypentan-1-ol vs. Octan-1-ol: Quantified Differences in Density and Dynamics from 298.15 to 359.15 K

At 298.15 K, the density of 5-ethoxypentan-1-ol (898.6 kg·m⁻³) is substantially higher than that of the parent alcohol octan-1-ol (822.0 kg·m⁻³), an increase of 9.3% attributable to enhanced intermolecular hydrogen bonding from the ether oxygen [1]. Despite its higher density, 5-ethoxypentan-1-ol exhibits faster molecular dynamics; its self-diffusion coefficient at 299.2 K (19.3 × 10⁻¹¹ m²·s⁻¹) is significantly greater than that of octan-1-ol (9.0 × 10⁻¹¹ m²·s⁻¹), representing a 114% increase [1]. This counter-intuitive behavior—higher density yet faster diffusion—is a key differentiator for applications where mass transport and packing density must be balanced [1].

Physical Chemistry Formulation Science Solvent Dynamics

5-Ethoxypentan-1-ol vs. 2-Pentoxyethan-1-ol: Quantified Difference in Viscosity Response to Water Impurities

The presence of trace water impurities (mass fraction w = 1423.5 × 10⁻⁶ to 3536.1 × 10⁻⁶) causes the viscosity of 5-ethoxypentan-1-ol to increase (e.g., from 6.124 mPa·s for pure compound to 6.183–6.270 mPa·s for water-containing samples at 298.15 K) [1]. This behavior directly contrasts with that of the isomeric ether-alcohol 2-pentoxyethan-1-ol, where water impurities lead to a decrease in viscosity [2]. The differential response is attributed to the ability of 5-ethoxypentan-1-ol to form intramolecular hydrogen bonds, a structural feature absent in 2-pentoxyethan-1-ol [2].

Formulation Stability Solvent Quality Control Physical Chemistry

5-Ethoxypentan-1-ol as Nucleophile: Quantified Synthetic Utility and Anomalous Reactivity in 6,12-Dioxamyristic Acid Synthesis

When 5-ethoxypentan-1-ol is reacted with 5-halovalerate alkyl esters under typical Williamson ether synthesis conditions, it does not yield the expected ether product. Instead, the reaction proceeds via ester exchange, a 'virtually unknown' pathway for alkoxide nucleophiles with 5-halovalerate esters, contrasting strongly with literature reports where other nucleophiles yield halogen substitution products almost exclusively [1]. This anomalous behavior forced a revision of the synthetic route for the target compound 6,12-dioxamyristic acid, ultimately requiring a six-step sequence with an overall yield of only 6% [1].

Organic Synthesis Pharmaceutical Intermediates Reaction Optimization

5-Ethoxypentan-1-ol vs. Other Ether-Alcohols: Quantified Difference in Intramolecular Hydrogen Bonding and Its Impact on Density

Among a series of ether-alcohols including 2-pentoxyethan-1-ol, 3-butoxypropan-1-ol, 4-propoxybutan-1-ol, 5-ethoxypentan-1-ol, and 6-methoxyhexan-1-ol, those capable of forming intramolecular hydrogen bonds exhibit a smaller increase in density relative to octan-1-ol compared to those that cannot [1]. 5-Ethoxypentan-1-ol, by virtue of its structure (five-carbon spacer between hydroxyl and ethoxy groups), participates in intramolecular hydrogen bonding, which moderates its density increase [1]. This structural feature provides a predictable and tunable influence on bulk physical properties, a key consideration when selecting a solvent for a specific formulation or reaction medium [1].

Solvent Selection Computational Chemistry Physical Properties

Prioritized Application Scenarios for 5-Ethoxypentan-1-ol Based on Verified Quantitative Differentiation


High-Density, Fast-Diffusion Solvent for Formulation and Process Development

Utilize 5-ethoxypentan-1-ol as a solvent where a combination of high density and fast molecular self-diffusion is required [1]. Its density is 9.3% higher than octan-1-ol at 298.15 K, while its self-diffusion coefficient is 114% faster [1]. This unique combination is valuable in applications such as NMR solvent studies, where fast tumbling (fast diffusion) and high sample concentration (high density) are simultaneously desirable, or in chemical processes where efficient mass transport in a dense medium is critical [1].

Formulation Requiring Viscosity Stability or Predictable Response to Ambient Moisture

Employ 5-ethoxypentan-1-ol in formulations where the presence of trace water is inevitable and its effect on viscosity must be predictable [1]. Unlike 2-pentoxyethan-1-ol, whose viscosity decreases with water impurities, the viscosity of 5-ethoxypentan-1-ol increases linearly with water content (e.g., from 6.124 mPa·s for pure compound to 6.183–6.270 mPa·s for w = 1423.5–3536.1 × 10⁻⁶ at 298.15 K) [1]. This quantifiable positive correlation allows for predictive modeling of formulation viscosity under varying humidity conditions, an advantage over compounds with opposite or unknown trends [1].

Synthetic Route Scouting: Ester Exchange Reactions with 5-Halovalerate Esters

Consider 5-ethoxypentan-1-ol as a nucleophile when the desired reaction outcome is ester exchange rather than Williamson ether synthesis with 5-halovalerate esters [1]. Standard alkoxides predominantly yield ethers, but 5-ethoxypentan-1-ol's anomalous preference for ester exchange provides a unique synthetic entry point [1]. This specific reactivity profile, while a pitfall for traditional ether synthesis, can be exploited for the preparation of complex ester-containing molecules where other nucleophiles fail to give the desired product [1].

Structure-Property Relationship Studies for Ether-Alcohol Solvent Libraries

Incorporate 5-ethoxypentan-1-ol into systematic studies of ether-alcohol solvents to probe the effect of intramolecular hydrogen bonding on bulk physical properties [1]. Its position within the homologous series (five-carbon spacer between hydroxyl and ethoxy groups) allows for direct comparison with isomers that lack this capability (e.g., 2-pentoxyethan-1-ol) and those with different hydrogen-bonding geometries [1]. This rational, data-driven approach to solvent selection, based on quantified structure-property relationships, is essential for optimizing reaction conditions and formulation performance [1].

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